molecular formula C13H15ClN2OS B2562586 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 1251611-77-4

7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B2562586
CAS No.: 1251611-77-4
M. Wt: 282.79
InChI Key: WADLHSXDNCFEIX-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a chlorine atom at the 7th position, a methyl group at the 4th position, and an oxolan-2-ylmethyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Methylation: The methyl group at the 4th position can be introduced by alkylation using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    N-Alkylation: The final step involves the N-alkylation of the benzothiazole derivative with oxolan-2-ylmethyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound, converting them to amines or alcohols, respectively.

    Substitution: The chlorine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, and sodium methoxide under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied as a potential lead compound for the development of new therapeutic agents.

    Agriculture: Benzothiazole derivatives are known for their pesticidal and herbicidal activities. This compound has been explored for its potential use as an agrochemical to protect crops from pests and diseases.

    Materials Science: The unique structural features of the compound make it a suitable candidate for the development of advanced materials such as organic semiconductors, dyes, and sensors.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with key biological pathways such as cell signaling, apoptosis, and oxidative stress response. By modulating these pathways, it can exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-methyl-1,3-benzothiazol-2-amine: Lacks the oxolan-2-ylmethyl substituent, which may affect its biological activity and solubility.

    4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine: Lacks the chlorine atom at the 7th position, which may influence its reactivity and potency.

    7-chloro-1,3-benzothiazol-2-amine: Lacks both the methyl group at the 4th position and the oxolan-2-ylmethyl substituent, which may result in different biological properties.

Uniqueness

The presence of the chlorine atom, methyl group, and oxolan-2-ylmethyl substituent in 7-chloro-4-methyl-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine imparts unique chemical and biological properties to the compound. These structural features contribute to its enhanced reactivity, solubility, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

7-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLHSXDNCFEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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